molecular formula C11H17N5 B12521845 N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine CAS No. 686321-80-2

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine

Cat. No.: B12521845
CAS No.: 686321-80-2
M. Wt: 219.29 g/mol
InChI Key: SFIHNICGVHIFLK-UHFFFAOYSA-N
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Description

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is a chemical compound with the molecular formula C11H17N5 It is characterized by the presence of a purine moiety, which is a heterocyclic aromatic organic compound, and an amine group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine typically involves the reaction of a purine derivative with an appropriate amine. One common method involves the alkylation of 6-chloropurine with 2-(butan-1-yl)amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The purine moiety can participate in nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a ligand for purine receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine involves its interaction with molecular targets such as purine receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbutan-2-amine: Similar in structure but lacks the purine moiety.

    9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Contains a purine moiety but differs in the substituents attached to the purine ring.

Uniqueness

N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is unique due to the combination of the purine moiety and the butylamine chain. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

686321-80-2

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[2-(7H-purin-6-yl)ethyl]butan-1-amine

InChI

InChI=1S/C11H17N5/c1-2-3-5-12-6-4-9-10-11(15-7-13-9)16-8-14-10/h7-8,12H,2-6H2,1H3,(H,13,14,15,16)

InChI Key

SFIHNICGVHIFLK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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